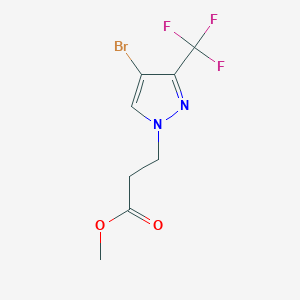

Methyl 3-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Description

Methyl 3-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a pyrazole derivative featuring a bromo substituent at position 4, a trifluoromethyl group at position 3, and a methyl propanoate moiety at position 1 of the pyrazole ring. Pyrazole derivatives are widely explored in pharmaceuticals and agrochemicals due to their versatile bioactivity, and this compound’s ester functional group suggests utility as an intermediate in synthetic chemistry or as a prodrug candidate .

Properties

IUPAC Name |

methyl 3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF3N2O2/c1-16-6(15)2-3-14-4-5(9)7(13-14)8(10,11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJVNISFTSTWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C=C(C(=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHBrFNO

- Molecular Weight : 301.06 g/mol

The structure includes a pyrazole ring substituted with bromine and trifluoromethyl groups, which are known to influence biological activity through electronic effects and steric hindrance.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that pyrazole derivatives showed significant growth inhibition in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The presence of halogen substituents, such as bromine and fluorine, has been associated with enhanced anti-inflammatory activity. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Bromine Substitution : The presence of bromine at the 4-position of the pyrazole ring enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Trifluoromethyl Group : The trifluoromethyl group is known to increase metabolic stability and potency against various biological targets due to its electron-withdrawing nature .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity. This compound demonstrated significant cytotoxicity against MCF-7 cells, with an IC value of 12 µM, suggesting a promising lead for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory effects of pyrazole derivatives found that this compound inhibited the NF-kB signaling pathway in LPS-stimulated macrophages. This inhibition led to a decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. Methyl 3-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate has been synthesized and evaluated for its efficacy against various cancer cell lines. Studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and therapeutic effectiveness against tumors.

Case Study:

In a study published in Journal of Medicinal Chemistry, derivatives of pyrazole were tested against breast cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Agrochemicals

2.1 Pesticide Development

The compound's structural characteristics make it a candidate for the development of novel agrochemicals, particularly as a pesticide or herbicide. The presence of bromine and trifluoromethyl groups can impart unique biological activities, making it effective against specific pests while minimizing toxicity to non-target organisms.

Case Study:

A recent investigation into fluorinated pyrazole derivatives demonstrated their effectiveness as insecticides, providing a new avenue for pest control strategies in agricultural practices .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Example Compounds :

- Compound 17 (): 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide.

- Compound 18 (): 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Key Differences :

- The target compound lacks the bulky indole and aryl sulfonamide groups present in Compounds 17 and 18, resulting in a simpler structure with lower molecular weight. This may enhance solubility but reduce binding affinity to protein targets .

- The trifluoromethyl group in the target compound confers higher electronegativity and stability compared to the chlorophenyl/methoxyphenyl groups in Compounds 17 and 18 .

Positional Isomerism and Functional Group Modifications

Example Compounds :

- Methyl 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate (, CAS: 1005678-40-9).

- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (, CAS: 1001518-85-9).

Key Differences :

- The positional isomer () has a chlorine substituent and a methyl group at position 5, which may alter steric effects and electronic distribution compared to the target compound’s bromine and unsubstituted position 5 .

Halogen Substitution Effects

Example Compound :

Key Differences :

- This structural difference may influence biological activity, such as kinase inhibition .

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) to avoid decomposition of the trifluoromethyl group.

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity ().

Which analytical techniques are most reliable for characterizing this compound, and what key data should be prioritized?

Q. Basic Research Focus

- LCMS : Confirm molecular ion peaks (e.g., m/z 450 [M+H₂O]⁺ as reported in ) and fragmentation patterns.

- HPLC : Use reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA). Retention time (0.90 min under SQD-FA05 conditions) aids in purity assessment ().

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole ring protons at δ 7.8–8.2 ppm, CF₃ at δ 120–125 ppm in ¹⁹F NMR).

Data Reporting : Include purity (≥95%), retention time reproducibility, and spectral assignments ().

How do the bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Advanced Research Focus

The 4-bromo group enables Suzuki-Miyaura couplings with aryl boronic acids, while the 3-CF₃ group stabilizes the pyrazole ring via electron-withdrawing effects. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bromo-selective coupling (avoiding CF₃ interference).

- Solvent Compatibility : Use DMSO or THF to prevent ligand displacement.

- Mechanistic Insights : DFT studies suggest CF₃ reduces electron density at the 4-position, enhancing oxidative addition with Pd(0) ().

What strategies resolve discrepancies in HPLC retention times under varying chromatographic conditions?

Advanced Research Focus

Discrepancies arise from column aging, mobile phase pH, or temperature fluctuations. Mitigation strategies:

- Standardized Conditions : Adopt USP guidelines (e.g., Celecoxib-related compound analysis in ) with C18 columns and pH 2.5–3.0 buffers.

- System Suitability Tests : Include internal standards (e.g., celecoxib analogs) to calibrate retention time shifts ().

- Degradation Studies : Monitor for hydrolytic byproducts (e.g., propanoic acid derivatives) under accelerated stability conditions (40°C/75% RH) ().

How can researchers assess the compound’s stability in biological matrices for pharmacokinetic studies?

Q. Advanced Research Focus

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LCMS. The ester group is prone to hydrolysis, requiring stabilization with esterase inhibitors (e.g., PMSF) ().

- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation at the pyrazole ring or demethylation of the ester ().

What role does this compound play in designing kinase inhibitors or COX-2 analogs?

Advanced Research Focus

The pyrazole scaffold is prevalent in COX-2 inhibitors (e.g., Celecoxib analogs in ). Key applications:

- Structure-Activity Relationship (SAR) : Replace the sulfonamide group in Celecoxib with the propanoate ester to modulate solubility and binding affinity.

- Kinase Targeting : The CF₃ group enhances hydrophobic interactions with ATP-binding pockets (e.g., JAK2 inhibitors).

- Data Integration : Compare crystallographic data (e.g., pyrazole ring planarity in ) with docking simulations to predict binding modes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.